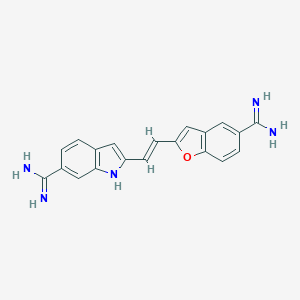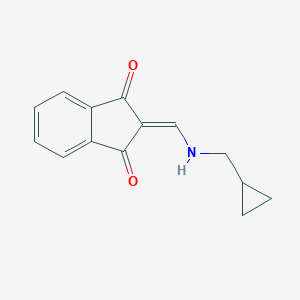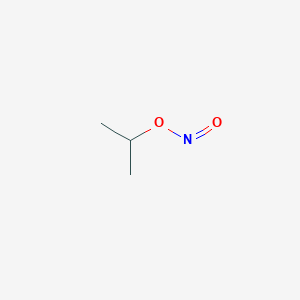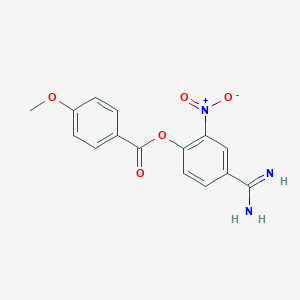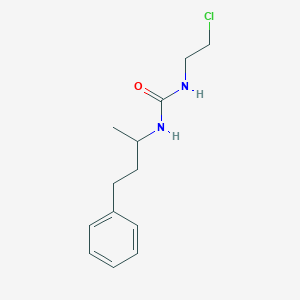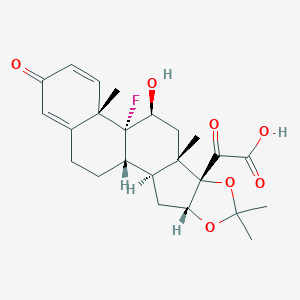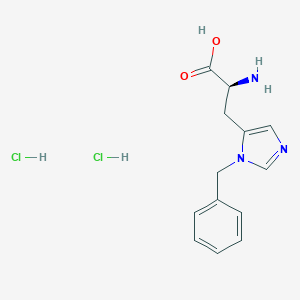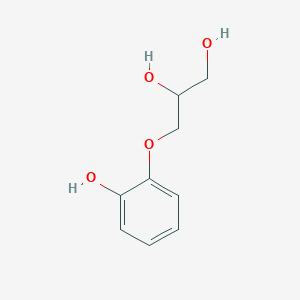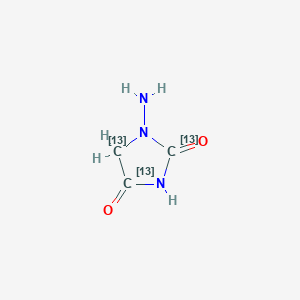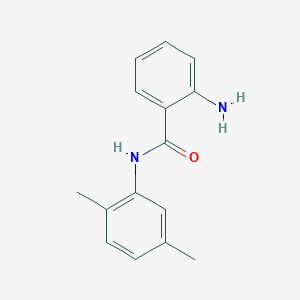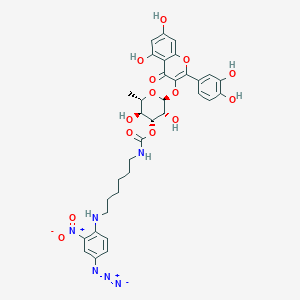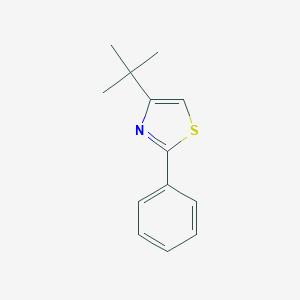
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- is a heterocyclic organic compound with the molecular formula C14H15NS. It is a member of the thiazole family, which is known for its diverse biological activities and pharmacological properties. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry, drug discovery, and chemical biology.
Mecanismo De Acción
The mechanism of action of thiazole, 4-(1,1-dimethylethyl)-2-phenyl- is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have been reported to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been reported to exhibit antimicrobial and antifungal activity by disrupting the cell membrane of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have several advantages for lab experiments. They are relatively easy to synthesize and can be modified through various functionalization reactions to obtain derivatives with specific biological activities. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have been shown to exhibit high potency and selectivity against specific targets, making them attractive candidates for drug development. However, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives can also have limitations, such as poor solubility, toxicity, and low bioavailability, which can affect their efficacy in vivo.
Direcciones Futuras
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have great potential for future research and development. One possible direction is the development of thiazole-based HDAC inhibitors as anticancer agents. Another direction is the development of thiazole-based compounds as anti-inflammatory agents for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives can be further modified to improve their pharmacokinetic properties, such as solubility and bioavailability, for better efficacy in vivo. Overall, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives hold great promise for the development of novel drugs targeting various diseases.
Métodos De Síntesis
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- can be synthesized by various methods, including condensation reactions and cyclization reactions. One of the most commonly used methods for the synthesis of thiazoles is the Hantzsch reaction, which involves the condensation of a ketone, an aldehyde, and a thiol in the presence of a catalyst such as ammonium acetate. The resulting thiazole can be further modified through various functionalization reactions to obtain derivatives with specific biological activities.
Aplicaciones Científicas De Investigación
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have been used as lead compounds for the development of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and infectious diseases.
Propiedades
Número CAS |
19960-63-5 |
|---|---|
Nombre del producto |
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- |
Fórmula molecular |
C13H15NS |
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
4-tert-butyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C13H15NS/c1-13(2,3)11-9-15-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clave InChI |
ONZGPCUGXQHYAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
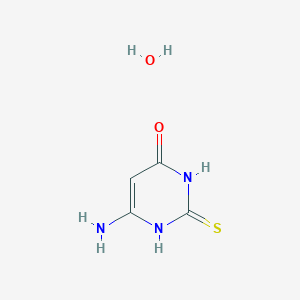
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
